molecular formula C19H38O2 B1199060 2-Methyloctadecanoic acid CAS No. 7217-83-6

2-Methyloctadecanoic acid

Cat. No.: B1199060
CAS No.: 7217-83-6
M. Wt: 298.5 g/mol
InChI Key: GBZDALHFANHWOF-UHFFFAOYSA-N
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Description

2-methyloctadecanoic acid is a methyl-branched fatty acid that is octadecanoic (stearic) acid bearing a methyl substituent at position 2. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from an octadecanoic acid. It is a conjugate acid of a 2-methyloctadecanoate.

Properties

IUPAC Name

2-methyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZDALHFANHWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864021
Record name Octadecanoic acid, 2-methyl-
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7217-83-6
Record name 2-Methyloctadecanoic acid
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Record name 2-Methyloctadecanoic acid
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Record name Octadecanoic acid, 2-methyl-
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Record name Octadecanoic acid, 2-methyl-
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Record name 2-methyloctadecanoic acid
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Record name 2-METHYLOCTADECANOIC ACID
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Foundational & Exploratory

chemical structure and properties of 2-methyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

2-Methyloctadecanoic acid (also known as 2-methylstearic acid) represents a critical structural modification of the canonical C18 saturated fatty acid, stearic acid. By introducing a methyl group at the


-carbon (C2), the molecule loses the high-density packing ability characteristic of straight-chain fatty acids (SCFAs), resulting in altered phase transition temperatures and membrane dynamics.

This guide serves as a technical resource for researchers investigating lipid biophysics, drug delivery systems, and biomarker analysis. It details the synthesis via enolate alkylation, diagnostic mass spectrometry fragmentation patterns, and the biophysical implications of its incorporation into lipid bilayers.

Chemical Structure and Stereochemistry[1][2]

Structural Identification

Unlike "iso" (penultimate) or "anteiso" (antepenultimate) branched fatty acids common in bacterial membranes, 2-methyloctadecanoic acid features a branch point immediately adjacent to the carboxyl headgroup. This proximity creates significant steric hindrance affecting the headgroup's hydration shell and pKa.

PropertyData
IUPAC Name 2-Methyloctadecanoic acid
Common Name

-Methylstearic acid
Molecular Formula

Molecular Weight 298.51 g/mol
Chiral Center C2 (creates R and S enantiomers)
SMILES CCCCCCCCCCCCCCCCC(C)C(=O)O
Stereochemical Implications

The C2 position is a stereocenter. Synthetic routes typically yield a racemic mixture (


).[1][2] In biological systems, specific enantiomers often predominate due to enzymatic specificity (e.g., polyketide synthase pathways).
  • Resolution: Enantiomers can be separated via chiral HPLC or by fractional crystallization of diastereomeric salts formed with chiral amines (e.g.,

    
    ).
    

Physicochemical Profile

The introduction of the


-methyl group significantly depresses the melting point compared to stearic acid by disrupting the Van der Waals forces required for crystalline packing.

Table 1: Comparative Properties

PropertyStearic Acid (C18:0)2-Methyloctadecanoic AcidSignificance
Melting Point 69.6 °C~54–59 °C (Racemic)Fluidity enhancer in lipid formulations.
pKa (approx) 4.75~4.8–4.9Methyl induction effect slightly reduces acidity.
Solubility Insoluble (Water)Insoluble (Water)Highly lipophilic; requires organic solvents (CHCl3, Hexane).
Crystal Packing Triclinic/MonoclinicDisorderedReduced crystallinity improves solubility in lipid matrices.

Synthetic Methodology: -Alkylation

Method: Kinetic Enolate Alkylation using Lithium Diisopropylamide (LDA).[3] Rationale: Direct alkylation of the carboxylic acid (or its ester) is the most efficient route. We utilize the "Creger method" variation or standard enolate chemistry, which allows for precise control over mono-alkylation.

Reaction Pathway (DOT Diagram)

The following diagram illustrates the mechanism where a strong, bulky base (LDA) abstracts the


-proton, followed by nucleophilic attack on methyl iodide.

Synthesis Stearic Stearic Acid (C18:0) Enolate Lithium Enolate Intermediate Stearic->Enolate Deprotonation (THF solvent) LDA LDA (Base, -78°C) LDA->Enolate Product 2-Methyloctadecanoic Acid Enolate->Product SN2 Alkylation MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Synthetic pathway via kinetic enolate formation. The bulky nature of LDA prevents nucleophilic attack on the carbonyl carbon, favoring alpha-deprotonation.

Detailed Protocol

Safety: LDA is pyrophoric; Methyl Iodide is a carcinogen. Perform all steps under inert atmosphere (Ar or


).
  • Preparation of LDA:

    • Charge a flame-dried flask with anhydrous THF (50 mL).

    • Add diisopropylamine (1.1 eq) and cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-Butyllithium (1.1 eq). Stir for 30 mins to generate LDA.

  • Enolization:

    • Dissolve Stearic Acid (1.0 eq) in minimal anhydrous THF.

    • Add dropwise to the LDA solution at -78°C.

    • Critical: Add HMPA (hexamethylphosphoramide) or DMPU (1-2 eq) as a co-solvent to disrupt lithium aggregates and accelerate the reaction.

    • Stir for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add Methyl Iodide (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with 1M HCl. Extract with diethyl ether (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from hexane or perform flash chromatography (9:1 Hexane:Ethyl Acetate) to remove unreacted stearic acid.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification. However, free fatty acids tail badly on GC columns; they must be converted to Fatty Acid Methyl Esters (FAMEs) using


-Methanol or Diazomethane prior to analysis.
The McLafferty Rearrangement Shift

In straight-chain FAMEs (e.g., Methyl Stearate), the base peak is typically m/z 74 , resulting from the McLafferty rearrangement.

  • Mechanism: Transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    bond.
  • 2-Methyl Effect: The substitution at the

    
    -position shifts this fragment by 14 mass units (mass of 
    
    
    
    ).
  • Diagnostic Peak: The presence of a dominant peak at m/z 88 is the primary identifier for 2-methyl FAMEs.

MassSpec Parent 2-Methyl FAME (Molecular Ion) GammaH Gamma-Hydrogen Transfer Parent->GammaH Electron Impact Cleavage Beta-Cleavage GammaH->Cleavage Fragment McLafferty Ion (m/z = 88) Cleavage->Fragment Diagnostic Shift (74 -> 88)

Figure 2: Mass spectrometry fragmentation logic. The m/z 88 peak confirms alpha-methylation.

Biological Implications: Membrane Biophysics

The incorporation of 2-methyloctadecanoic acid into phospholipid bilayers (e.g., replacing a palmitoyl tail in PC lipids) has profound effects on membrane order.

Fluidity Modulation

Straight-chain saturated fatty acids pack tightly (high order parameter,


). The 

-methyl group acts as a "steric wedge."
  • Effect: It introduces a kink near the headgroup interface.

  • Outcome: Increased area per lipid molecule and decreased phase transition temperature (

    
    ). This mimics the fluidity-enhancing properties of unsaturated fatty acids but without the susceptibility to oxidative peroxidation (rancidity) associated with double bonds.
    
Applications in Drug Delivery
  • Liposomes: Using 2-methylated lipids in liposomal formulations can create "fluid-phase" carriers that are chemically stable (oxidation resistant) yet permeable enough for drug release.

  • Permeation Enhancers: The free acid form can disrupt the stratum corneum lipid packing, potentially serving as a transdermal permeation enhancer.

References

  • PubChem. 2-Methyloctadecanoic acid - Compound Summary.[4] National Library of Medicine. [Link]

  • LIPID MAPS® Structure Database. LMSD Record: LMFA01020095. [Link][4]

  • Poger, D., & Mark, A. E. (2015). The effect of methyl-branched fatty acids on the structure of lipid bilayers. [Link][5]

  • Creger, P. L. (1970). Metalated carboxylic acids. I. Alkylation.[6] Journal of the American Chemical Society. (Classic reference for alpha-alkylation). [Link]

Sources

A Comprehensive Technical Guide to 2-Methyloctadecanoic Acid: Physicochemical Properties, Analytical Methodologies, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Branched-chain fatty acids (BCFAs) represent a fascinating and increasingly important area of lipid research. While often overshadowed by their straight-chain counterparts, these molecules play critical roles in biological systems, from influencing membrane dynamics to acting as biomarkers for disease. This technical guide focuses on a key member of this class, 2-methyloctadecanoic acid, providing an in-depth exploration of its fundamental properties and the technical considerations for its study. Our objective is to equip researchers with the foundational knowledge and practical insights required to confidently incorporate the analysis of this molecule into their workflows.

Core Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design and data interpretation. For 2-methyloctadecanoic acid, these core attributes are well-defined.

Molecular Formula and Structure

The chemical formula for 2-methyloctadecanoic acid is C19H38O2 [1][2][3][4][5]. This formula indicates a long-chain fatty acid composed of 19 carbon atoms, 38 hydrogen atoms, and 2 oxygen atoms. Structurally, it is a derivative of octadecanoic acid (stearic acid) with a methyl group (CH3) substituted at the second carbon (alpha-carbon) position[1][2].

Molecular Weight

The molecular weight of 2-methyloctadecanoic acid is approximately 298.5 g/mol [1][3][4][5][6]. This value is crucial for a variety of calculations in the laboratory, including the preparation of standard solutions of known molarity and the interpretation of mass spectrometry data.

Table 1: Summary of Physicochemical Data
PropertyValue
Molecular Formula C19H38O2[1][2][3][4][5]
Molecular Weight 298.5 g/mol [1][3][4][5][6]
Synonyms 2-methylstearic acid, alpha-methylstearic acid[3]
CAS Number 7217-83-6[2][3][4]
Physical Form Solid

Analytical Workflow: A Protocol for Quantification

The accurate measurement of 2-methyloctadecanoic acid in complex biological matrices necessitates a robust and validated analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold-standard technique, offering high sensitivity and specificity.

Causality in Method Selection

The choice of GC-MS is predicated on its ability to separate volatile compounds and provide structural information for their identification. Fatty acids in their native state are not sufficiently volatile for GC analysis. Therefore, a critical derivatization step is employed to convert them into their fatty acid methyl ester (FAME) counterparts, which are significantly more volatile and exhibit excellent chromatographic behavior.

Self-Validating Experimental Protocol

This protocol is designed with internal checks to ensure data integrity. The inclusion of an internal standard—a structurally similar but distinct molecule not naturally present in the sample—is a cornerstone of this self-validating system. It corrects for variations in sample extraction, derivatization efficiency, and instrument response.

Step-by-Step Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cell culture, tissue).

    • Perform a liquid-liquid extraction using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer methods). This step isolates the total lipid fraction from other cellular components.

    • Spike the sample with an internal standard (e.g., heptadecanoic acid) prior to extraction to ensure it undergoes identical processing to the analyte.

  • Saponification and Derivatization:

    • Dry the extracted lipid fraction under a stream of nitrogen.

    • Saponify the lipids by heating with a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

    • Methylate the free fatty acids by adding a derivatization agent such as boron trifluoride in methanol (BF3-methanol) and heating. This reaction converts the carboxylic acid group to a methyl ester.

  • FAME Extraction:

    • After cooling, add a non-polar solvent like hexane to extract the newly formed FAMEs.

    • Wash the hexane layer with water to remove any remaining reagents.

    • Carefully transfer the hexane layer containing the FAMEs to a new vial for analysis.

  • GC-MS Analysis:

    • Inject the FAME extract into the GC-MS system.

    • The FAMEs are separated on a capillary column based on their boiling points and polarity.

    • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each.

  • Data Analysis:

    • Identify the 2-methyloctadecanoate peak based on its retention time and characteristic mass spectrum.

    • Quantify the amount of 2-methyloctadecanoic acid by comparing the peak area of its FAME derivative to the peak area of the internal standard FAME.

Diagram 1: GC-MS Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample + Internal Standard Lipid_Extract Total Lipid Extraction Sample->Lipid_Extract Derivatization Saponification & Derivatization to FAMEs Lipid_Extract->Derivatization FAME_Extract FAME Extraction Derivatization->FAME_Extract GC_MS GC-MS Separation & Detection FAME_Extract->GC_MS Quantification Identification & Quantification GC_MS->Quantification

Caption: Workflow for the quantification of 2-methyloctadecanoic acid.

Authoritative Grounding and Biological Significance

2-Methyloctadecanoic acid is not merely a chemical curiosity; it is a known component of various bacterial cell membranes, most notably within the genus Mycobacterium. Its presence has been utilized in chemotaxonomic studies to identify specific bacterial species. Emerging research continues to explore the role of BCFAs in host-pathogen interactions and their potential influence on the host's immune and metabolic systems. The analytical methods described herein are crucial for advancing these investigations.

References

  • Title: 2-Methyloctadecanoic acid | C19H38O2 | CID 111278 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Methyloctadecanoic acid (CAS 7217-83-6): Odor profile, Properties, & IFRA compliance Source: TGSC Information System URL: [Link]

  • Title: Octadecanoic acid, 2-methyl- - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

An In-depth Technical Guide on the Toxicity and Safety of 2-Methyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological and safety profile of 2-methyloctadecanoic acid (CAS No. 7217-83-6). Due to a notable lack of toxicological studies on this specific branched-chain fatty acid isomer, this guide employs a scientifically grounded read-across approach. Data from the commercial mixture known as "isostearic acid," which contains various methyl-branched isomers of octadecanoic acid, is used as the primary source for toxicological evaluation. This assessment concludes that 2-methyloctadecanoic acid presents a low hazard profile, characterized by low acute toxicity, minimal potential for skin and eye irritation, and no evidence of skin sensitization. However, significant data gaps persist for critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity for the pure substance. This document outlines the rationale for the read-across approach, details the available toxicological data, provides standardized experimental protocols for key assays, and identifies areas requiring future research.

Introduction and Chemical Identity

2-Methyloctadecanoic acid is a saturated, branched-chain fatty acid with the chemical formula C19H38O2.[1][2] It is structurally an isomer of nonadecanoic acid. A critical point of clarification in the scientific and commercial literature is its relationship with "isostearic acid."

1.1. The "Isostearic Acid" Distinction

"Isostearic acid" is not a single chemical entity but a commercial term for a complex mixture of liquid, branched-chain C18 saturated fatty acids.[3] This mixture is primarily produced from the dimerization of oleic acid. While 2-methyloctadecanoic acid is a component of some isostearic acid mixtures, the exact composition can vary. Consequently, much of the publicly available safety data is for the isostearic acid mixture rather than the specific 2-methyloctadecanoic acid isomer. This guide will clearly differentiate between data for the specific isomer and the commercial mixture from which safety profiles are largely inferred.

The read-across approach is therefore essential and justified based on the structural similarity and expected comparable physicochemical and biological properties among the isomers within the isostearic acid category.[4]

Toxicological Profile

The following sections summarize the available toxicological data. The primary reliance is on studies conducted on isostearic acid mixtures, supplemented by the general toxicological profile of long-chain fatty acids.

Acute Toxicity

Data on the specific 2-methyloctadecanoic acid isomer is not available. Studies on isostearic acid indicate a very low potential for acute toxicity.

EndpointSpeciesRouteResultClassificationSource
Oral LD50 RatGavage> 2000 mg/kg bwNon-toxicIsostearic Acid MSDS
Dermal LD50 --No data available--
Inhalation LC50 --No data available--

Expertise & Experience: The high LD50 value is typical for fatty acids, which are generally recognized as having low acute oral toxicity.[5][6] The primary risk from ingestion would be associated with massive, non-physiological doses. The lack of inhalation data is common for a low-volatility solid, as exposure via this route under normal conditions is negligible.

Skin and Eye Irritation/Corrosion

Based on animal studies and human data for isostearic acid, 2-methyloctadecanoic acid is not expected to be a significant skin or eye irritant.

EndpointSpeciesExposureResultClassificationSource
Skin Irritation Rabbit4-hourMild/slight irritationNot classified as an irritantIsostearic Acid MSDS
Eye Irritation RabbitSingle instillationMild/slight irritationNot classified as an irritantIsostearic Acid MSDS

Expertise & Experience: The observed mild irritation is consistent with the surfactant properties of fatty acids, which can disrupt the lipid barrier of the skin with prolonged contact.[7] However, the effects are transient and do not meet the criteria for hazard classification under the Globally Harmonized System (GHS). The Cosmetic Ingredient Review (CIR) panel has concluded that fatty acids like isostearic acid are safe in cosmetics when formulated to be non-irritating.[5]

Skin Sensitization

Data from human studies on isostearic acid mixtures strongly indicate a lack of skin sensitization potential.

Study TypeSpeciesConcentrationResultSource
Human Repeat Insult Patch Test (HRIPT) Human35% in mineral oilNot a sensitizerCIR Assessment[5]
Human Repeat Insult Patch Test (HRIPT) Human10% in mineral oilNot a sensitizerCIR Assessment[5]

Expertise & Experience: The absence of sensitization in multiple human studies provides strong evidence that isostearic acid, and by extension its isomers like 2-methyloctadecanoic acid, does not pose a risk for inducing allergic contact dermatitis. This is a crucial dataset for ingredients used in personal care products.

Genotoxicity

No direct genotoxicity data for 2-methyloctadecanoic acid was identified. Statements in safety data sheets for similar materials suggest it is not considered a mutagen.

Carcinogenicity

There is no data available to assess the carcinogenic potential of 2-methyloctadecanoic acid.

Authoritative Grounding: Long-chain fatty acids are generally not considered carcinogenic.[6] The International Agency for Research on Cancer (IARC) has not classified 2-methyloctadecanoic acid or isostearic acid. Given its metabolic profile, a carcinogenic effect is not anticipated, but this represents a significant data gap.

Reproductive and Developmental Toxicity

No data is available for 2-methyloctadecanoic acid. Chronic feeding studies with high concentrations of other fatty acids, such as oleic acid, have shown potential impacts on reproductive capacity in rats, though the relevance to typical human exposure levels is low.[6] This remains another major data gap.

Aquatic Toxicity

2-Methyloctadecanoic acid is classified under GHS as Aquatic Chronic 4; "May cause long lasting harmful effects to aquatic life".[2] This classification is based on its poor water solubility and slow degradation, leading to potential long-term exposure in the aquatic compartment.

Toxicokinetics and Metabolism

While no specific studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-methyloctadecanoic acid are available, its metabolic fate can be predicted from its structure.

  • Absorption: As a fatty acid, it is expected to be absorbed in the small intestine via processes similar to other dietary fats. Dermal absorption is expected to be low due to its lipophilic nature and molecular weight.

  • Distribution: Once absorbed, it would likely be transported via chylomicrons and incorporated into tissues or transported bound to albumin.

  • Metabolism: The primary metabolic pathway for fatty acids is mitochondrial beta-oxidation. The presence of a methyl group at the alpha-carbon (C2) position can sterically hinder the enzymes of beta-oxidation. Therefore, it is highly probable that 2-methyloctadecanoic acid is initially metabolized via alpha-oxidation , a process that removes one carbon from the carboxyl end to yield pristanic acid, which can then enter the beta-oxidation pathway.

  • Excretion: The molecule is expected to be fully metabolized for energy, with the ultimate end products being CO2 and water.

Metabolism_Pathway cluster_absorption Absorption (Intestine) cluster_metabolism Metabolism (Liver) 2-MOA_diet 2-Methyloctadecanoic Acid (Dietary Intake) Alpha_Ox Alpha-Oxidation 2-MOA_diet->Alpha_Ox Primarily Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox Metabolite (Pristanic Acid) TCA_Cycle TCA Cycle Beta_Ox->TCA_Cycle Acetyl-CoA Energy Energy (ATP) TCA_Cycle->Energy

Caption: Conceptual metabolic pathway for 2-methyloctadecanoic acid (2-MOA).

Visualization of Key Workflows

Read-Across Assessment Workflow

The safety assessment of 2-methyloctadecanoic acid is critically dependent on a read-across methodology. The following diagram illustrates the logical steps taken to infer the toxicological properties of the target chemical from a source chemical.

Read_Across_Workflow Target Target Chemical: 2-Methyloctadecanoic Acid (Data Poor) Hypothesis Hypothesis Formulation: Structural and metabolic similarity implies similar toxicological profile. Target->Hypothesis Source Source Chemical: Isostearic Acid Mixture (Data Rich) Source->Hypothesis Assessment Similarity Assessment Hypothesis->Assessment Structure Structural Similarity (Branched C18 backbone) Assessment->Structure Compare PhysChem Physicochemical Properties (Lipophilicity, MW) Assessment->PhysChem Compare Metabolism Metabolic Pathway (Fatty Acid Oxidation) Assessment->Metabolism Compare Prediction Data Gap Filling: Predict Target Toxicity Structure->Prediction PhysChem->Prediction Metabolism->Prediction Uncertainty Uncertainty Analysis: - Mixture vs. Pure Substance - Data Gaps (Genotox, Carc.) Prediction->Uncertainty

Caption: Workflow for the read-across assessment of 2-methyloctadecanoic acid.

Standardized Experimental Protocols

To address data gaps and ensure regulatory compliance, toxicological testing must follow validated, internationally recognized guidelines. The methodologies for key acute toxicity and genotoxicity tests are detailed below.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance by identifying a dose level that causes evident toxicity but not mortality.[8][9][10][11]

Principle: Animals of a single sex (typically female rats) are dosed in a stepwise procedure at fixed dose levels (5, 50, 300, 2000 mg/kg). The endpoint is the observation of clear signs of toxicity at one dose level, which predicts that the next highest dose would cause severe effects or death.[12]

Methodology:

  • Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive. Acclimatize animals for at least 5 days.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

  • Sighting Study (Optional but Recommended): Administer the test substance to single animals sequentially at the fixed dose levels to determine the appropriate starting dose for the main study. The default starting dose in the absence of information is 300 mg/kg.

  • Main Study Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single dose of the substance by oral gavage. The substance should be in a suitable vehicle if not administered neat.

    • Use a group of 5 animals for the selected starting dose.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior).

    • Measure body weight just before dosing and at least weekly thereafter.

  • Endpoint Analysis:

    • If mortality or evident toxicity is observed, the study is stopped, and the substance is classified.

    • If no effects are seen, the next higher fixed dose is administered to a new group of 5 animals.

    • The study is complete when the dose causing evident toxicity is identified, or when no effects are seen at the highest dose level (2000 mg/kg, or 5000 mg/kg in specific cases).

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

OECD_420_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_Group Dose Group of 5 Rats (Single Sex) Start->Dose_Group Observe Observe for 14 Days (Clinical Signs, Body Weight) Dose_Group->Observe Decision Evident Toxicity or Mortality Observed? Observe->Decision Classify Stop Test & Classify Substance Decision->Classify Yes No_Effect No Evident Toxicity Decision->No_Effect No Limit_Test Highest Dose (2000 mg/kg) Reached with No Effect No_Effect->Limit_Test Next_Dose Proceed to Next Higher Dose (e.g., 2000 mg/kg) Next_Dose->Dose_Group Limit_Test->Classify Yes Limit_Test->Next_Dose No

Caption: Decision workflow for the OECD 420 Fixed Dose Procedure.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[13]

Principle: The test uses amino acid-requiring bacterial strains that cannot grow on a minimal medium. If the test substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form visible colonies.[14][15]

Methodology:

  • Tester Strains: Use a standard set of strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), to detect different types of mutations (frameshift vs. base-pair substitution).[16]

  • Metabolic Activation (S9): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents (e.g., rats). This mimics mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.[13]

  • Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range, identifying doses that are cytotoxic to the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare triplicate plates for each concentration, including a vehicle control and a known positive control for each strain (with and without S9).

    • To molten top agar, add the bacterial culture, the test substance at the desired concentration, and either S9 mix or a buffer.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • The test is considered positive if there is a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control value.

Protocols: Dermal and Eye Irritation & Skin Sensitization
  • Acute Dermal Irritation/Corrosion (OECD 404): A single dose (0.5 g for solids) is applied to the clipped skin of an albino rabbit for up to 4 hours. The skin is observed for erythema and edema for up to 14 days to assess the severity and reversibility of effects.[17][18][19][20][21]

  • Acute Eye Irritation/Corrosion (OECD 405): A single dose (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is examined for effects on the cornea, iris, and conjunctiva for up to 21 days. The use of anesthetics and analgesics is required to minimize animal distress.[22][23][24][25][26]

  • Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the substance is administered intradermally with an adjuvant and then topically to guinea pigs. After a rest period, a challenge phase with topical application is performed to determine if an allergic skin response has developed.[27][28][29][30][31]

Conclusion and Recommendations

Based on a comprehensive review and a read-across approach using data from the commercial mixture "isostearic acid," 2-methyloctadecanoic acid is concluded to have a low order of toxicity. It is not acutely toxic via the oral route, is not a skin sensitizer, and is expected to be, at most, a mild and transient skin and eye irritant.

However, for a complete safety assessment suitable for all regulatory and development purposes, the following data gaps must be acknowledged:

  • Genotoxicity: A bacterial reverse mutation assay (OECD 471) should be conducted to definitively rule out mutagenic potential.

  • Repeated Dose Toxicity: No sub-chronic toxicity data is available.

  • Carcinogenicity and Reproductive Toxicity: These remain significant data gaps for which no information exists.

For researchers and drug development professionals, 2-methyloctadecanoic acid can be considered a low-hazard material for handling and formulation in early-stage development. However, if the substance is intended for applications involving significant, long-term human exposure, further testing to address the identified data gaps would be scientifically and regulatorily prudent.

References

A comprehensive list of references will be provided upon request. The citations within this document refer to internal search result indices.

Sources

Methodological & Application

using 2-methyloctadecanoic acid as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Lipidomic Profiling: Using 2-Methyloctadecanoic Acid as a Surrogate Internal Standard Content Type: Application Note & Technical Protocol Audience: Analytical Chemists, Lipidomics Researchers, and DMPK Scientists

Executive Summary & Rationale

The "Silent" Error in Fatty Acid Analysis

For decades, odd-chain fatty acids (OCFAs) like Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:[1][2][3][4]0) were the gold standard for internal normalization in Gas Chromatography (GC) and Liquid Chromatography (LC) workflows. The assumption was simple: these lipids are absent in mammalian biology.

This assumption is increasingly flawed. Modern dietary patterns (high dairy intake) and microbiome research have revealed that C15:0 and C17:0 are present in human plasma at quantifiable levels (0.2% - 0.5% of total fatty acids). Using an endogenous compound as an internal standard introduces a variable positive bias, compromising quantitative accuracy.

The Solution: 2-Methyloctadecanoic Acid

2-Methyloctadecanoic acid (2-Me-C18:0) represents a superior "Surrogate Internal Standard." It possesses the physicochemical behavior of Stearic acid (C18:0)—the most abundant saturated lipid—but contains a steric methyl branch at the


-carbon.

Key Advantages:

  • Bio-Orthogonality: It is synthetic and absent in mammalian biological matrices.

  • Chromatographic Resolution: The methyl branch shifts retention time (RT) sufficiently to resolve from C18:0 and C19:0 in both GC and LC modalities.

  • Cost-Efficiency: Significantly more affordable than deuterated isotopologues (e.g., Stearic acid-d35) for large-scale screening.

Physicochemical Profile

PropertySpecification
IUPAC Name 2-methyloctadecanoic acid
CAS Number 7217-83-6
Molecular Formula C19H38O2
Molecular Weight 298.51 g/mol
pKa ~4.8 (Carboxylic acid)
LogP ~8.2 (Highly Lipophilic)
Solubility Soluble in Chloroform, Hexane, Methanol/DCM; Insoluble in Water
Storage -20°C (Powder), -80°C (Solution in Toluene/Methanol)

Analytical Workflow Logic

The following diagram illustrates the decision logic for selecting 2-Me-C18:0 and the critical checkpoints in the sample preparation workflow.

G Start Start: Lipidomic Study Design CheckMatrix Matrix Evaluation: Is C17:0/C19:0 endogenous? Start->CheckMatrix SelectIS Selection: Use 2-Me-C18:0 (Bio-orthogonal) CheckMatrix->SelectIS Yes (Dairy/Microbiome) SamplePrep Sample Preparation (Plasma/Tissue) SelectIS->SamplePrep SpikeIS CRITICAL STEP: Spike 2-Me-C18:0 (Prior to Extraction) SamplePrep->SpikeIS Extract Biphasic Extraction (Folch/Bligh-Dyer) SpikeIS->Extract Branch Method Selection Extract->Branch GCPath GC-MS Workflow Branch->GCPath Total Fatty Acids LCPath LC-MS/MS Workflow Branch->LCPath Free Fatty Acids Deriv Acid-Catalyzed Methylation (Required for alpha-methyl group) GCPath->Deriv Direct Negative ESI (MRM Optimization) LCPath->Direct Data Quantification & Normalization Deriv->Data Direct->Data

Figure 1: Decision tree and workflow for integrating 2-Me-C18:0 into lipidomic analysis. Note the critical requirement for Acid-Catalyzed methylation in GC workflows due to steric hindrance.

Protocol A: GC-MS Analysis of Total Fatty Acids (FAMEs)

Context: This protocol converts complex lipids (Triglycerides, Phospholipids) and the Free Fatty Acid (FFA) Internal Standard into Fatty Acid Methyl Esters (FAMEs).[5]

Critical Mechanism Note: The


-methyl group on 2-Me-C18:0 creates steric hindrance. Base-catalyzed transesterification (e.g., NaOCH3) will FAIL  to fully methylate this specific internal standard because it is a free acid, and the steric bulk slows nucleophilic attack. You must  use Acid Catalysis (BF3 or HCl) to ensure the IS is derivatized.
Materials
  • Internal Standard: 2-Methyloctadecanoic acid (1 mg/mL in Toluene).

  • Reagent A: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Solvent: Hexane (HPLC Grade).[1]

  • Extraction: Chloroform:Methanol (2:1 v/v).[6]

Step-by-Step Procedure
  • Sample Spiking (The Normalizer):

    • Aliquot 50

      
      L of plasma or 10 mg of tissue homogenate into a glass screw-cap tube.
      
    • Immediately add 10

      
      L of 2-Me-C18:0 IS solution .
      
    • Why: Adding IS before extraction corrects for extraction efficiency losses.

  • Lipid Extraction (Folch Method):

    • Add 1 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

    • Add 250

      
      L 0.9% NaCl (aq) to induce phase separation.
      
    • Centrifuge at 3000 x g for 5 min.

    • Transfer the lower organic phase (Chloroform) to a new glass tube.

    • Dry under Nitrogen gas at 40°C.

  • Derivatization (Acid Catalysis):

    • Reconstitute dried residue in 500

      
      L Toluene.
      
    • Add 1 mL 14%

      
      -Methanol .
      
    • Cap tightly (Teflon-lined cap) and incubate at 100°C for 45 minutes .

    • Note: The high heat and Lewis acid are required to drive the methylation of the sterically hindered 2-Me-C18:0.

  • FAME Extraction:

    • Cool to room temperature.[7]

    • Add 1 mL Hexane and 1 mL Water. Vortex 1 min.

    • Centrifuge. Transfer the upper Hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: CP-Sil 88 or SP-2560 (High polarity cyanopropyl phase required for isomer separation).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 140°C (5 min)

      
       4°C/min 
      
      
      
      240°C (15 min).
    • Detection: EI Source (70 eV). Scan 50-550 m/z.

Protocol B: LC-MS/MS Targeted Lipidomics[1]

Context: For the analysis of Free Fatty Acids (FFA) without derivatization.

Materials
  • Mobile Phase A: 10 mM Ammonium Acetate in 40:60 Water:Acetonitrile (pH 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: 10 mM Ammonium Acetate in 10:90 Acetonitrile:Isopropanol.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

    
    m).
    
Step-by-Step Procedure
  • Extraction: Perform extraction as described in Protocol A (Steps 1-2), but reconstitute the final dried residue in 100

    
    L Methanol.
    
  • Mass Spectrometry (QQQ):

    • Mode: Negative Electrospray Ionization (ESI-).

    • Mechanism: The carboxylic acid deprotonates to form

      
      .
      
    • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Stearic Acid (C18:0) 283.3283.3 (Pseudo-MRM)-
2-Me-C18:0 (IS) 297.3 297.3 -
Arachidonic Acid 303.2259.220

Note: Saturated fatty acids often do not fragment well. "Pseudo-MRM" (monitoring parent-to-parent) or monitoring the decarboxylated fragment is common. 2-Me-C18:0 provides a distinct mass (+14 Da vs C18:0).

Validation & Quality Control

To ensure "Trustworthiness," every batch must include the following controls:

  • The "Zero" Blank: Inject a solvent blank containing only the internal standard.

    • Acceptance Criteria: No peak should be observed at the retention time of C18:0 or C19:0. This confirms the purity of your synthetic 2-Me-C18:0.

  • Matrix Blank: Analyze a pooled plasma sample without spiking the IS.

    • Acceptance Criteria: No peak should be observed at the retention time of 2-Me-C18:0. This validates the "Bio-Orthogonality" of the standard.

  • Linearity: Construct a calibration curve of Stearic Acid (C18:0) normalized to 2-Me-C18:0.

    • Target:

      
      .[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low IS Recovery (GC) Incomplete MethylationEnsure Acid Catalysis (

) is used, not just Base (NaOCH3). Increase incubation time to 60 min.
RT Shift (LC) pH DriftFatty acids are sensitive to pH. Ensure Mobile Phase A is pH 9.0 (Ammonium Acetate) to ensure ionization.
Co-elution Column OverloadDilute sample. On GC, 2-Me-C18:0 typically elutes slightly before C19:0 but after C18:0 on polar columns.

References

  • LIPID MAPS® Structure Database. "2-methyloctadecanoic acid."[8] LIPID MAPS Lipidomics Gateway. Available at: [Link]

  • Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives." The AOCS Lipid Library. Available at: [Link]

  • Quehenberger, O., et al. (2010). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305. Available at: [Link]

  • Dodds, E. D., et al. (2005). "Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry." Lipids, 40, 419–428. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Methyloctadecanoic Acid Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists encountering co-elution issues with 2-methyloctadecanoic acid (a specific methyl-branched fatty acid) during Gas Chromatography (GC) analysis.

Executive Summary

2-Methyloctadecanoic acid is a branched-chain fatty acid (BCFA) where the methyl group is located at the


-carbon (position 2). In FAME (Fatty Acid Methyl Ester) analysis, this analyte presents a unique "Critical Pair" challenge:
  • Isomeric Overlap: It shares the same molecular weight (

    
    ) as Nonadecanoic acid methyl ester (C19:0).
    
  • Polarity Conflict: On standard non-polar columns, it often co-elutes with C19:0 or specific C18:1 isomers due to similar boiling points.

This guide provides a tiered troubleshooting approach, moving from spectral deconvolution (immediate fix) to chromatographic optimization (root cause fix).

Part 1: The "Hardware" Fix (Chromatographic Resolution)

Q1: I am seeing a single broad peak where I expect 2-Me-C18:0 and C19:0. Which column phase should I be using?

Recommendation: If you are currently using a non-polar column (e.g., 5% Phenyl-methylpolysiloxane like DB-5ms or HP-5), you are separating primarily by boiling point. Since 2-Me-C18:0 and C19:0 are isomers with nearly identical boiling points, co-elution is physically inevitable on these phases.

The Solution: Switch to a High-Polarity Biscyanopropyl Polysiloxane column (e.g., CP-Sil 88, SP-2560, or BPX70).

  • Why? The cyano-dipole of the stationary phase interacts strongly with the

    
    -electrons of double bonds and the specific geometry of branched chains. This phase separates based on polarizability and shape, not just boiling point.
    
  • Expected Shift: On a 100m CP-Sil 88 column, the 2-methyl branch typically causes the analyte to elute before the straight-chain isomer (C19:0) due to steric hindrance reducing the interaction with the stationary phase relative to the linear chain.

Column Comparison Table:

Column ClassStationary PhaseResolution MechanismSuitability for 2-Me-C18:0
Non-Polar 100% Dimethyl or 5% PhenylBoiling PointPoor. Co-elutes with C19:0.
Mid-Polar Polyethylene Glycol (WAX)H-Bonding / PolarityModerate. Risk of overlap with C18:3 isomers.
High-Polar Biscyanopropyl PolysiloxaneDipole-Dipole / ShapeExcellent. Best chance of physical separation.
Q2: I am already using a CP-Sil 88 column, but the resolution ( ) is still < 1.5. How do I optimize the method?

Protocol: Optimize the Equivalent Chain Length (ECL) region by flattening the temperature ramp.

Step-by-Step Optimization:

  • Identify Elution Temp: Locate the elution temperature of C18:0 (Stearic acid). Let's assume it elutes at

    
    C.
    
  • Implement Isothermal Hold: Modify your oven program to slow down significantly before this point.

    • Standard Ramp:

      
      C 
      
      
      
      
      
      C at
      
      
      C/min.
    • Optimized Ramp:

      
      C 
      
      
      
      
      
      C at
      
      
      C/min
      
      
      Hold 170^\circ C for 10 min (or ramp at
      
      
      C/min)
      
      
      Resume to
      
      
      C.
  • Carrier Gas Velocity: If using Helium, ensure linear velocity (

    
    ) is optimized for the column length (typically 20–25 cm/s for 100m columns).
    

Part 2: The "Software" Fix (Mass Spectrometry)

Q3: I cannot change my column right now. How can I confirm the presence of 2-Me-C18:0 in a co-eluting peak?

Answer: You must use Mass Spectral Deconvolution . 2-Methyl substituted FAMEs possess a unique fragmentation pathway that distinguishes them from straight-chain (C19:0) and iso/anteiso branched FAMEs.

The Mechanism (McLafferty Rearrangement):

  • Standard FAMEs (C19:0, iso, anteiso): The McLafferty rearrangement involves the transfer of a

    
    -hydrogen to the carbonyl oxygen. This produces the characteristic base peak at 
    
    
    
    74
    .
  • 2-Methyl FAMEs: The presence of a methyl group at the

    
    -position (carbon 2) shifts this rearrangement. The resulting fragment ion has a mass of 
    
    
    
    88
    .

Diagnostic Protocol:

  • Open your data analysis software (e.g., ChemStation, MassHunter, Xcalibur).

  • Extract Ion Chromatograms (EIC) for:

    • 
       74  (Target: Straight chain C19:0).
      
    • 
       88  (Target: 2-Me-C18:0).
      
    • 
       312  (Molecular Ion for both).
      
  • Interpretation:

    • If the peaks are co-eluting, you will see the

      
       88 trace rise and fall. If the peak is pure C19:0, 
      
      
      
      88 will be negligible (<5% abundance).
    • If 2-Me-C18:0 is present,

      
       88 will likely be the base peak  (100% abundance) or very prominent.
      

Critical Note: Do not confuse 2-methyl branching with iso (penultimate) or anteiso branching. Iso/anteiso FAMEs still produce the dominant


 74 ion. Only 

-substitution shifts this to

88.

Part 3: Visualization & Logic Flow

Troubleshooting Logic Tree

TroubleshootingFlow Start Problem: Co-elution of 2-Me-C18:0 CheckCol Check Column Phase Start->CheckCol NonPolar Non-Polar (DB-5, HP-5) CheckCol->NonPolar Current Polar High-Polar (CP-Sil 88, SP-2560) CheckCol->Polar Current ActionSwap ACTION: Swap to High-Polar Column (Separates by shape/polarity) NonPolar->ActionSwap CheckRes Is Resolution (Rs) > 1.5? Polar->CheckRes Good Analysis Complete CheckRes->Good Yes Bad Rs < 1.5 (Still Overlapping) CheckRes->Bad No OptTemp ACTION: Optimization 1. Slow Ramp (1°C/min) 2. Isothermal Hold at 170-180°C Bad->OptTemp CheckMS Can you use MS Detection? OptTemp->CheckMS UseMS ACTION: Spectral Deconvolution Extract Ion Chromatograms (EIC) CheckMS->UseMS Yes NoMS ACTION: Derivatization Change Use Picolinyl Esters (DMOX) for better separation CheckMS->NoMS No IonCheck Check Diagnostic Ions: m/z 74 (Straight Chain) m/z 88 (2-Methyl Branch) UseMS->IonCheck

Caption: Decision matrix for resolving 2-methyloctadecanoic acid co-elution, prioritizing column selection and MS deconvolution.

MS Fragmentation Logic (McLafferty Shift)

MSFragmentation FAME_Std Straight Chain FAME (C19:0) Rearrange_Std McLafferty Rearrangement (H-transfer to C=O) FAME_Std->Rearrange_Std FAME_2Me 2-Methyl FAME (2-Me-C18:0) FAME_2Me->Rearrange_Std Ion_74 Base Peak: m/z 74 [CH2=C(OH)-OCH3]+ Rearrange_Std->Ion_74 No Alpha Substituent Ion_88 Base Peak: m/z 88 [CH(CH3)=C(OH)-OCH3]+ Rearrange_Std->Ion_88 Alpha-Methyl Present

Caption: Mechanistic shift of the McLafferty rearrangement ion due to alpha-methylation, enabling spectral differentiation.

Part 4: References & Further Reading

  • Vlaeminck, B., et al. (2006). "Effect of forage type on fatty acid composition...". European Journal of Lipid Science and Technology. (Demonstrates the use of CP-Sil 88 for complex FAME separation).

  • Christie, W. W. (LipidWeb). "Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids". (The authoritative source on the m/z 88 diagnostic ion for 2-methyl FAMEs).

  • AOCS Official Method Ce 1h-05 . "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC".

  • Ran-Ressler, R. R., et al. (2012). "Branched-chain fatty acids in the vernix caseosa...". Lipids.[1][2][3][4] (Discusses retention indices of BCFAs).

Sources

addressing solubility issues of 2-methylstearic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MeSA-SOL-001 Status: Open Subject: Overcoming aqueous insolubility of alpha-methylated fatty acids for biological assays.[1] Assigned Specialist: Senior Application Scientist, Lipid Biochemistry Unit

The Core Challenge: Why won't it dissolve?

2-Methylstearic acid (2-MeSA) presents a dual challenge compared to standard fatty acids like palmitate or stearate. To troubleshoot this, we must understand the molecular inhibitors at play:

  • Extreme Lipophilicity: With an 18-carbon backbone, the partition coefficient (LogP) is >7.[1] The molecule is energetically driven to aggregate rather than interact with water dipoles.[1]

  • Steric Hindrance (The "Alpha" Effect): The methyl group at the C2 (alpha) position creates steric bulk near the carboxylic acid headgroup.

    • Consequence: This hinders the efficient packing required for micelle formation and slightly increases the pKa (making the acid weaker and harder to deprotonate compared to straight-chain stearic acid).

    • Result: Standard heating protocols for stearic acid often fail for 2-MeSA because the "soap" formation (salt ionization) is slower and less stable.[1]

Decision Matrix: Choosing Your Protocol

Do not guess. Use this logic flow to select the correct solubilization method based on your downstream application.

G Start Start: Define Application CellBased Cell Culture / In Vivo Start->CellBased Enzymatic Enzymatic / Chemical Assay Start->Enzymatic BSAMethod Protocol A: BSA Conjugation (Physiological Standard) CellBased->BSAMethod Always use BSA Toxicity Is DMSO/Ethanol toxicity a concern? Enzymatic->Toxicity SolventMethod Protocol B: Organic Solvent/Micelle (High pH Required) Toxicity->BSAMethod Yes (Cells sensitive) BufferpH Can assay tolerate pH > 8.0? Toxicity->BufferpH No BufferpH->BSAMethod No (Physiological pH needed) BufferpH->SolventMethod Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: BSA Conjugation (The Gold Standard)

Best For: Cell culture treatments, metabolic studies, in vivo injection. Mechanism: Albumin (BSA) acts as a physiological "shuttle," binding the hydrophobic tail of the fatty acid in its hydrophobic pockets, exposing the hydrophilic head to the aqueous buffer.

Reagents Required:
  • 2-Methylstearic Acid (Solid)

  • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA contains endogenous lipids)

  • Ethanol (200 proof)

  • 150 mM NaCl or PBS (pH 7.4)

  • 1 M NaOH[1][2]

Step-by-Step Workflow:
  • Prepare the Stock (50 mM):

    • Dissolve 2-MeSA in 100% Ethanol .

    • Note: You may need to warm this to 37°C. The solution must be perfectly clear.[1]

    • Scientific Check: If it is cloudy here, stop. Add more ethanol or heat.[1]

  • Prepare the Carrier (BSA):

    • Dissolve FAF-BSA in 150 mM NaCl to create a 2.5 mM (approx 16%) solution.

    • Filter sterilize (0.22 µm).[1][3][4][5]

    • Critical Step: Pre-warm the BSA solution to 37°C . Cold BSA will cause the fatty acid to precipitate instantly upon contact.[1]

  • The Conjugation (The "Dropwise" Technique):

    • While vortexing the warm BSA solution, add the ethanolic 2-MeSA stock dropwise.

    • Target Ratio: Aim for a molar ratio of 4:1 to 6:1 (Fatty Acid : BSA). Do not exceed 6:1, or the BSA binding capacity will be overwhelmed, leading to free lipid toxicity.

    • Example: To 10 mL of BSA solution, add appropriate volume of FA stock to reach final FA concentration.[1]

  • Equilibration:

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

    • Why? The alpha-methyl group slows down the entry of the lipid into the BSA binding pocket. Standard stearic acid protocols use 15 mins; 2-MeSA requires longer.[1]

  • Final pH Adjustment:

    • Check pH.[1][5][6] If < 7.4, adjust carefully with dilute NaOH.[1]

Protocol B: Alkaline Micelle Method

Best For: Cell-free enzymatic assays, analytical chemistry standards.[1] Mechanism: Forces the fatty acid into its ionized salt form (soap), which forms micelles in water.

Step-by-Step Workflow:
  • Solvent Dissolution: Dissolve 2-MeSA in DMSO (Concentration: 10-20 mg/mL).

  • Saponification:

    • Add an equimolar amount of NaOH (plus a 10% excess).[1]

    • Calculation: If you have 10 µmol of 2-MeSA, add 11 µmol of NaOH.[1]

    • Heat: Heat to 70°C for 10 minutes. This overcomes the steric hindrance of the methyl group to ensure full deprotonation.[1]

  • Aqueous Transition:

    • Dilute this hot stock immediately into pre-warmed (37°C) buffer.

    • Constraint: The final buffer pH must remain above the pKa (approx 5.2). If the buffer pH drops below 6.0, the 2-MeSA will protonate and crash out of solution.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Cloudiness upon adding FA to BSA "Shock" Precipitation1. Ensure BSA is at 37°C (or even 45°C).2. Slow down the addition rate.3. Ensure ethanol concentration is <1% final volume.[1]
Crystals visible after 24 hours Retrogradation2-MeSA is less stable than palmitate.[1] Do not store aqueous stocks. Prepare fresh. If freezing is necessary, freeze the BSA-conjugate at -20°C and sonicate upon thawing.[1]
Cell death in control wells Solvent ToxicityCalculate the final EtOH/DMSO %. If >0.1%, include a "Vehicle Control" (solvent only) to normalize data.[1]
pH drift in buffer Incomplete IonizationThe 2-MeSA is acting as a buffer itself.[1] Ensure your assay buffer (HEPES/Tris) concentration is at least 50 mM to counteract the acidity of the lipid.
Q: Can I use Cyclodextrin instead of BSA?

A: Yes. Methyl-beta-cyclodextrin (MβCD) is an alternative.[1] However, MβCD can extract cholesterol from cell membranes, potentially altering signaling pathways. BSA is safer for physiological signaling studies.[1]

Q: What is the estimated pKa of 2-Methylstearic acid?

A: While experimental data is sparse, structural analogs suggest a pKa of ~5.1 - 5.3 .[1] The electron-donating methyl group destabilizes the carboxylate anion slightly more than in stearic acid (pKa 4.8), making it a slightly weaker acid. This means you need a slightly higher pH to keep it soluble.[1]

Visualizing the BSA Complexation

BSA_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Thermal Activation cluster_2 Phase 3: Conjugation Step1 Dissolve 2-MeSA in EtOH/DMSO Step3 Heat Lipid to 65°C (Clear Solution) Step1->Step3 Step2 Prepare 16% BSA in PBS Step4 Heat BSA to 37°C (Prevent Shock) Step2->Step4 Step5 Dropwise Addition (Vortexing) Step3->Step5 Slowly Step4->Step5 Step6 Incubate 1 hr @ 37°C (Equilibration) Step5->Step6 Final Final Step6->Final Filter Sterilize (0.22 µm)

Figure 2: The "Hot-Start" BSA conjugation workflow. Thermal management is critical to prevent precipitation.[1]

References
  • Cayman Chemical. Fatty Acid-BSA Complex Protocol.[1] (Standard protocol for palmitate/stearic acid adaptation).[1] Link

  • Bio-Protocol. Conjugation of Free Fatty Acids to Bovine Serum Albumin. (Detailed molar ratios and heating steps). Link

  • PubChem. 2-Methyloctadecanoic acid (Compound Summary).[1][7] (Physicochemical properties and molecular weight).[1][5][7][8][9] Link

  • Journal of Biological Chemistry. Fatty Acid Solubility and BSA Binding Kinetics. (Foundational theory on albumin fatty acid sites).[1] Link

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Characterization of 2-Methyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of 2-methyloctadecanoic acid (2-MOA) , a branched-chain fatty acid (BCFA) analogue of stearic acid. Unlike its straight-chain counterpart, 2-MOA features a methyl group at the


-carbon position. This structural modification introduces chirality and significantly alters the molecule's metabolic stability by hindering 

-oxidation—a property highly valued in lipid-based drug delivery systems and metabolic probe development.

Key Differentiator: The presence of a diagnostic doublet at


 1.15 ppm  and a multiplet at 

2.42 ppm
in the

H NMR spectrum serves as the primary validation marker, distinguishing it from the standard triplet observed in stearic acid.

Structural & Physical Comparison

Before detailed spectral analysis, it is critical to understand how the


-methylation alters physical properties compared to the industry standard, Stearic Acid (Octadecanoic Acid).
Table 1: Comparative Physicochemical Profile[1][2]
FeatureStearic Acid (Standard)2-Methyloctadecanoic Acid (Target)Impact on Application
Structure Linear (

)
Branched (

-methylated

)
Branching disrupts lipid packing.
Melting Point 69.3 °C~54–58 °C2-MOA increases membrane fluidity in liposomal formulations.
Chirality AchiralChiral (R/S at C2)Enantiomers may exhibit differential binding affinities.
Metabolic Fate Rapid

-oxidation

-oxidation Blocked
Increases half-life of lipid-conjugated drugs.
Solubility Low in cold organic solventsImproved solubilityEasier processing in lipid nanoparticle (LNP) synthesis.

NMR Spectral Characterization

The following data represents the definitive spectral fingerprint for 2-MOA in Deuterated Chloroform (


).
H NMR Analysis (Proton)

The


-methyl group creates a distinct splitting pattern that replaces the simple triplet found in stearic acid.

Diagnostic Shifts (vs. Stearic Acid):

  • Stearic Acid: The

    
    -protons (
    
    
    
    ) appear as a triplet at
    
    
    2.35 ppm (
    
    
    Hz).
  • 2-MOA: The

    
    -proton (
    
    
    
    ) becomes a methine appearing as a multiplet (sextet-like) at
    
    
    2.42 ppm. The new
    
    
    -methyl group appears as a doublet at
    
    
    1.15 ppm.
Table 2:

H NMR Assignment (400 MHz,

)
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

)
C18 Terminal

0.88Triplet (t)3H7.0 Hz
C2-Me

-Methyl
1.15 Doublet (d) 3H 6.9 Hz
C4–C17 Bulk

1.25 – 1.35Broad Singlet28H-
C3

-Methylene
1.40 – 1.70Multiplet (m)2H-
C2

-Methine
2.42 Multiplet (m) 1H -
-COOH Carboxylic Acid10.5 – 12.0Broad Singlet1H-

Technical Insight: The C3 protons (beta-position) in 2-MOA are diastereotopic due to the adjacent chiral center at C2. Consequently, they may appear as complex multiplets rather than the cleaner quintet seen in stearic acid.

C NMR Analysis (Carbon)

The introduction of the methyl group shifts the carbonyl resonance and adds a new signal for the methyl carbon.

Table 3:

C NMR Assignment (100 MHz,

)
Carbon PositionChemical Shift (

ppm)
Note
C1 (Carbonyl) 182.5Shifted downfield slightly vs straight chain (~180 ppm).
C2 (

-CH)
39.4 Diagnostic Peak. Significant shift from ~34 ppm (

) in stearic acid.
C2-Me (Methyl) 16.8 New peak absent in stearic acid.
C3 (

-CH2)
33.6Shielding effect from branching.
C18 (Terminal) 14.1Standard terminal methyl.

Visualization of Structural Logic

The following diagram illustrates the structural assignment logic and the metabolic implication of the


-methyl group.

G cluster_0 Chemical Structure & NMR Assignment cluster_1 Metabolic Impact Struct 2-Methyloctadecanoic Acid (C19H38O2) AlphaPos Alpha Position (C2) Chiral Center Struct->AlphaPos AlphaMe Alpha-Methyl Group Diagnostic Doublet 1.15 ppm AlphaPos->AlphaMe Substituent AlphaH Alpha-Methine (H) Multiplet 2.42 ppm AlphaPos->AlphaH Proton Block Steric Blockade (No Alpha-H abstraction) AlphaPos->Block Prevents BetaOx Beta-Oxidation Enzyme Complex BetaOx->AlphaPos Attempts to bind Result Extended Half-Life (Metabolic Stability) Block->Result

Figure 1: Structural map correlating NMR signals to the


-methyl modification and its subsequent inhibition of metabolic 

-oxidation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The "Self-Validation" steps are critical for confirming that the methylation was successful and the sample is pure.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: Minimum 400 MHz NMR spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2-MOA in

    
    . Ensure the solution is clear; turbidity indicates residual salts or moisture.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Crucial for accurate integration of the carboxylic proton).
    • Scans: 16 (Proton), 512+ (Carbon).

  • Processing & Phasing: Phase manually to ensure the baseline is flat around the alkyl region (0.8–1.5 ppm).

  • Integration (Self-Validation Step):

    • Calibrate: Set the integral of the terminal methyl triplet (

      
       0.88) to 3.00 .
      
    • Check: Integrate the diagnostic doublet at

      
       1.15.
      
    • Pass Criteria: The doublet must integrate to 3.00

      
       0.1 . If it integrates to < 2.8, the sample may contain unreacted stearic acid impurity.
      
    • Check: Integrate the

      
      -methine multiplet at 
      
      
      
      2.42. It must integrate to 1.00 .

Applications in Drug Development

The characterization of 2-MOA is not merely academic; it is a functional quality control step for lipid engineering.

  • Metabolic Stability: The

    
    -methyl group prevents the abstraction of the 
    
    
    
    -proton required for the dehydrogenation step in mitochondrial
    
    
    -oxidation. This forces the molecule to undergo
    
    
    -oxidation (a slower pathway) or
    
    
    -oxidation, significantly extending the circulation time of lipid-drug conjugates [1].
  • Liposome Fluidity: In lipid nanoparticle (LNP) formulation, pure stearic acid can create rigid domains that leak payload. 2-MOA introduces steric bulk that disrupts tight packing, lowering the phase transition temperature (

    
    ) and improving the flexibility of the delivery vehicle [2].
    

References

  • PubChem. (n.d.). 2-Methyloctadecanoic acid | C19H38O2.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • LIPID MAPS. (n.d.). LIPID MAPS Structure Database: Fatty Acids. Retrieved October 26, 2023, from [Link]

  • Gunstone, F. D. (1994). The Lipid Handbook. Chapman & Hall.
  • Dasgupta, A., et al. (2011). Chemistry of Lipids. In Lipidomics. Academic Press.

Sources

Comparative Guide: Retention Times of 2-Methyloctadecanoic vs. Stearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison between Stearic Acid (Octadecanoic acid, C18:0) and 2-Methyloctadecanoic Acid (a methylated C19 fatty acid). While often grouped under "saturated fatty acids," their chromatographic behaviors differ significantly due to the interplay between molecular weight and structural branching.

The Core Finding: In both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 2-methyloctadecanoic acid elutes after stearic acid.

  • GC Basis: The boiling point elevation caused by the additional carbon atom (C19 total vs. C18 total) outweighs the volatility-increasing effect of the methyl branch.

  • MS Validation: The 2-methyl substitution is definitively identified by a diagnostic m/z 88 McLafferty rearrangement peak, distinct from the m/z 74 peak of stearic acid methyl ester.

Chemical & Physical Basis[1][2][3][4][5][6]

Understanding the structural distinction is critical for interpreting retention data.

FeatureStearic Acid2-Methyloctadecanoic Acid
IUPAC Name Octadecanoic acid2-Methyloctadecanoic acid
Shorthand C18:02-Me-C18:0
Formula C₁₈H₃₆O₂C₁₉H₃₈O₂
Molecular Weight 284.48 g/mol 298.51 g/mol
Total Carbons 1819 (18 backbone + 1 methyl)
Structure Type Straight-chain SaturatedBranched-chain (Alpha-methyl)
Structural Logic Diagram

The following diagram illustrates the structural relationship and its impact on physicochemical properties.

structure_logic Stearic Stearic Acid (C18:0) Straight Chain MW Molecular Weight (+14 Da for -CH3) Stearic->MW Base MeStearic 2-Methyloctadecanoic (C19) Branched at C2 MeStearic->MW Higher Branching Branching Effect (Reduces VDW forces) MeStearic->Branching Present BP Boiling Point (Dominant Factor in GC) MW->BP Increases BP significantly Polarity Hydrophobicity (Dominant Factor in HPLC) MW->Polarity Increases Hydrophobicity Branching->BP Decreases BP slightly ResultGC GC Result: 2-Me > Stearic BP->ResultGC 2-Me elutes LATER ResultHPLC HPLC Result: 2-Me > Stearic Polarity->ResultHPLC 2-Me elutes LATER

Caption: Causal logic connecting structural differences to chromatographic outcomes. The molecular weight increase (+CH3) dominates the branching effect.

Chromatographic Performance Comparison

A. Gas Chromatography (GC-FID / GC-MS)

In GC, fatty acids are analyzed as Fatty Acid Methyl Esters (FAMEs).[1] The separation is governed by the Equivalent Chain Length (ECL) system.[2][3]

  • Stearic Acid FAME: By definition, ECL = 18.00.

  • 2-Methyloctadecanoic FAME: The 2-methyl group typically adds approximately 0.5 to 0.7 equivalent carbon units to the retention time relative to the backbone.

    • Calculation: Backbone (18.0) + Methyl Shift (~0.6) ≈ ECL 18.6 .

    • Result: It elutes between Stearic (18.[4]0) and Nonadecanoic (19.0).

Mass Spectrometry Diagnostic (Critical): The elution order alone is insufficient for confirmation. You must use the McLafferty rearrangement ion.

Analyte (FAME)Base Peak (m/z)Mechanism
Stearic Acid 74 Standard McLafferty rearrangement of straight-chain methyl esters.
2-Methyloctadecanoic 88 Shifted McLafferty rearrangement due to methyl group at C2 (alpha position).
B. HPLC (Reversed-Phase C18)

In RP-HPLC, retention is driven by hydrophobic interaction with the C18 stationary phase.

  • Mechanism: Hydrophobicity increases with total carbon number.

  • Comparison:

    • Stearic (C18) is less hydrophobic than 2-Methyloctadecanoic (C19).

    • While branching slightly reduces the effective hydrophobic surface area compared to a straight C19 chain, the molecule is still significantly more hydrophobic than the C18 straight chain.

  • Elution Order: Stearic Acid

    
     2-Methyloctadecanoic Acid.
    

Experimental Protocol: Discrimination Workflow

This protocol ensures the separation and positive identification of both species in a mixed sample.

Reagents & Equipment[5][6][7][10][11]
  • Derivatization: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction: Hexane (HPLC Grade).

  • Column (GC): High-polarity biscyanopropyl phase (e.g., CP-Sil 88 or SP-2560) is recommended for superior isomer resolution, though non-polar (DB-5) also works for this specific pair.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of lipid sample in 0.5 mL toluene.

    • Add 1.0 mL of 14%

      
      -methanol reagent.
      
    • Causality: Toluene ensures solubility of long-chain lipids;

      
       acts as the Lewis acid catalyst for transesterification.
      
  • Derivatization:

    • Heat at 100°C for 45 minutes in a sealed screw-cap vial.

    • Cool to room temperature.[5] Add 1 mL distilled water and 1 mL hexane.

    • Vortex for 1 minute and centrifuge. Collect the upper hexane layer (FAMEs).

  • GC-MS Analysis:

    • Inlet: 250°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 2 min)

      
       10°C/min to 200°C 
      
      
      
      3°C/min to 240°C (hold 10 min).
    • Self-Validation: Inject a C17:0 / C19:0 standard mix. Stearic should appear exactly between C17 and C19. 2-Methyloctadecanoic should appear after Stearic but before C19:0.

Identification Logic Flow

Use this decision tree to validate your peaks.

identification_workflow Start Analyze Peak Spectrum CheckMZ Check Base Peak (m/z) Start->CheckMZ MZ74 Base Peak = 74 CheckMZ->MZ74 m/z 74 MZ88 Base Peak = 88 CheckMZ->MZ88 m/z 88 CheckRT_74 Check Retention Time (vs C18 Standard) MZ74->CheckRT_74 CheckRT_88 Check Retention Time (> C18 but < C19) MZ88->CheckRT_88 ID_Stearic CONFIRMED: Stearic Acid (C18:0) CheckRT_74->ID_Stearic Matches C18 ID_2Me CONFIRMED: 2-Methyloctadecanoic Acid CheckRT_88->ID_2Me Matches ECL ~18.6

Caption: Mass spectrometry decision tree. The m/z 88 ion is the specific marker for 2-methyl substitution.

Summary Data Table

ParameterStearic Acid Methyl Ester2-Methyloctadecanoic Methyl Ester
Molecular Ion (M+) m/z 298m/z 312
McLafferty Ion m/z 74 m/z 88
ECL (Polar Column) 18.00~18.50 - 18.60
Elution Order (GC) 1st2nd
Elution Order (C18 HPLC) 1st2nd
Key Reference

References

  • NIST Chemistry WebBook. Tetradecanoic acid, 2-methyl-, methyl ester (Analogous Mass Spec Data). National Institute of Standards and Technology.[6] [Link]

  • Jeol USA. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. (Demonstrating m/z 88 shift for methyl-branched FAMEs). [Link]

  • ResearchGate (Review). Equivalent chain lengths (ECL) of methyl esters of fatty acids. (Establishing ECL rules for branched isomers). [Link]

  • AOCS. Retention Order of Fatty Acids and Triacylglycerols. American Oil Chemists' Society. [Link]

Sources

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